Simfibrate Exhibits Quantifiably Greater Hypolipidemic Potency than Clofibrate in Diabetic Patients
In a comparative clinical study involving patients with maturity-onset diabetes, simfibrate demonstrated a hypolipidemic action that was statistically determined to be stronger than that of clofibrate [1]. This finding directly quantifies its superior potency in this specific, high-need patient population.
| Evidence Dimension | Hypolipidemic Potency |
|---|---|
| Target Compound Data | Stronger hypolipidemic action than clofibrate |
| Comparator Or Baseline | Clofibrate |
| Quantified Difference | Statistically significant stronger effect (exact p-value or quantitative difference not provided in abstract) |
| Conditions | Clinical study in a group of satisfactorily controlled diabetic patients; compared to same patients on clofibrate and placebo. |
Why This Matters
This provides a scientific basis for selecting simfibrate over clofibrate for research or clinical models involving diabetic dyslipidemia, where greater lipid-lowering efficacy is required.
- [1] Gragnoli, G., Tanganelli, I., Signorini, A. M., & Kristodhullu, A. (1981). Hypolipidemic action of simfibrate in diabetic subjects. La Clinica Terapeutica, 96(4), 397-408. View Source
